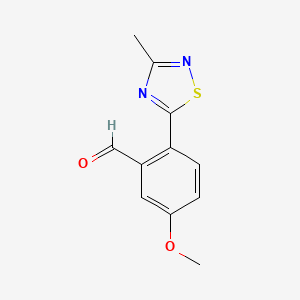
5-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)-benzaldehyde
Cat. No. B8366566
M. Wt: 234.28 g/mol
InChI Key: PRDNTAZARLGGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08420655B2
Procedure details


In a microwave vial are combined 2-formyl-4-methoxyphenylboronic acid (432 mg, 2.40 mmol), 5-chloro-3-methyl-1,2,4-thiadiazole (270 mg, 2.00 mmol), potassium acetate (390 mg, 4.00 mmol), and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)-dichloropalladium(II) (283 mg, 0.40 mmol) in 1,4-dioxane (6 mL) and water (0.50 mL). The reaction vial is sealed and stirred at 100° C. for 20 hours. The reaction mixture is cooled to ambient temperature and poured into water and extracted with EtOAc (3×). The combined organics are dried (MgSO4), filtered and concentrated. Purification via flash chromatography (12 g silica gel, 5-40% EtOAc/heptane) affords 5-methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)-benzaldehyde which is used without further purification.


Name
potassium acetate
Quantity
390 mg
Type
reactant
Reaction Step Three

[Compound]
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) dichloropalladium(II)
Quantity
283 mg
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1B(O)O)=[O:2].Cl[C:15]1[S:19][N:18]=[C:17]([CH3:20])[N:16]=1.C([O-])(=O)C.[K+]>O1CCOCC1.O>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([C:15]2[S:19][N:18]=[C:17]([CH3:20])[N:16]=2)=[C:3]([CH:8]=1)[CH:1]=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
432 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(C=CC(=C1)OC)B(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
270 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NS1)C
|
Step Three
|
Name
|
potassium acetate
|
|
Quantity
|
390 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Four
[Compound]
|
Name
|
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) dichloropalladium(II)
|
|
Quantity
|
283 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Six
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 100° C. for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vial is sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics are dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification via flash chromatography (12 g silica gel, 5-40% EtOAc/heptane)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C(C=O)C1)C1=NC(=NS1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
